![molecular formula C12H14N2O5 B7459890 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid, also known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology. This compound is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme that plays a crucial role in the regulation of blood pressure, neurotransmission, and immune response.
Wirkmechanismus
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid inhibits NOS activity by binding to the enzyme's active site, which is the site where the enzyme catalyzes the production of NO. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid binds to the active site of NOS through a covalent bond, which prevents the enzyme from catalyzing the production of NO. This inhibition of NOS activity leads to a decrease in the production of NO, which has various physiological effects such as vasoconstriction, decreased neurotransmission, and decreased immune response.
Biochemical and Physiological Effects
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has various biochemical and physiological effects due to its inhibition of NOS activity. One of the major effects is vasoconstriction, which is the narrowing of blood vessels. This effect is due to the decrease in the production of NO, which is a potent vasodilator. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid also leads to a decrease in neurotransmission, which is the process by which nerve cells communicate with each other. This effect is due to the decrease in the production of NO, which is a neurotransmitter. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid also leads to a decrease in immune response, which is the body's defense against pathogens. This effect is due to the decrease in the production of NO, which is involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has various advantages and limitations for lab experiments. One of the major advantages is its potency as an inhibitor of NOS activity. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has been shown to be a more potent inhibitor of NOS activity compared to other inhibitors such as L-NAME. This makes 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid a valuable tool for studying the role of NOS in various physiological processes. However, 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be taken into consideration when using 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid in lab experiments.
Zukünftige Richtungen
There are various future directions for the research on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid. One of the major areas of research is the development of more potent and selective NOS inhibitors. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has shown promising results as an inhibitor of NOS activity, but there is still a need for more potent and selective inhibitors. Another area of research is the role of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid in various disease states such as hypertension, neurodegenerative diseases, and cancer. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has the potential to be a valuable tool for studying the role of NOS in these disease states. Finally, there is a need for more studies on the toxicity and pharmacokinetics of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid, which will help in the development of safe and effective drugs based on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid.
Conclusion
In conclusion, 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid is a potent inhibitor of NOS activity, which has various physiological effects such as vasoconstriction, decreased neurotransmission, and decreased immune response. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has various advantages and limitations for lab experiments, and there are various future directions for the research on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid. The research on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has the potential to lead to the development of safe and effective drugs for various disease states.
Synthesemethoden
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product. The purity of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has been extensively studied for its potential applications in the field of biochemistry and physiology. One of the major areas of research is the role of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid in the regulation of NOS activity. NOS is an enzyme that catalyzes the production of nitric oxide (NO), which is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid inhibits NOS activity by binding to the enzyme's active site, thereby preventing the production of NO.
Eigenschaften
IUPAC Name |
4-[(4-methyl-3-nitrobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-8-4-5-9(7-10(8)14(18)19)12(17)13-6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEHKUCPTDICET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.